5-Bromothiophene-2-carbohydrazide (CAS 98027-27-1) is a highly versatile, bifunctional building block widely procured for the synthesis of advanced pharmaceuticals and functional materials. Featuring both a reactive carbohydrazide moiety and a bromine atom at the C5 position of the thiophene ring, it serves as a direct precursor for the rapid assembly of 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles [1]. The compound's primary procurement value lies in its dual reactivity: the hydrazide enables high-yield ring-closing condensations, while the bromine acts as a stable yet reactive handle for downstream palladium-catalyzed cross-coupling reactions. This bifunctionality makes it a critical raw material for generating structurally diverse, extended π-conjugated systems and lipophilic drug candidates without requiring early-stage halogenation.
Substituting 5-bromothiophene-2-carbohydrazide with its unbrominated analog, thiophene-2-carbohydrazide, fundamentally eliminates the capacity for late-stage structural diversification via Suzuki or Stille couplings, severely limiting the development of extended fluorophores or complex pharmacophores[1]. Alternatively, attempting to use 5-bromo-2-thiophenecarboxylic acid as a cheaper procurement substitute introduces significant process inefficiencies. The acid requires two additional synthetic steps—esterification followed by hydrazinolysis—which not only reduces overall throughput but also forces the handling of highly toxic and unstable hydrazine hydrate in the buyer's facility [2]. Furthermore, substituting with a chloro-analog (5-chlorothiophene-2-carbohydrazide) results in sluggish cross-coupling reactions due to the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond, making the bromo-derivative the necessary choice for balancing stability and reactivity.
Procuring the pre-formed 5-bromothiophene-2-carbohydrazide directly bypasses the need to synthesize it from 5-bromo-2-thiophenecarboxylic acid. This substitution eliminates two distinct synthetic steps (esterification and subsequent hydrazinolysis) and completely removes the need to handle hazardous hydrazine hydrate during library generation [1].
| Evidence Dimension | Synthetic steps and hazardous reagent usage |
| Target Compound Data | 0 additional activation steps; 0 equivalents of hydrazine hydrate required |
| Comparator Or Baseline | 5-Bromo-2-thiophenecarboxylic acid (requires 2 steps and toxic hydrazine hydrate) |
| Quantified Difference | Saves 2 synthetic steps and achieves a 100% reduction in hydrazine hydrate handling |
| Conditions | Standard laboratory or industrial synthesis of heterocyclic libraries |
Streamlines manufacturing workflows and improves safety by eliminating toxic reagents, directly lowering process and waste disposal costs.
5-Bromothiophene-2-carbohydrazide demonstrates exceptional efficiency in ring-closing reactions. When reacted with haloaryl isothiocyanates in aqueous sodium hydroxide, it yields 1,2,4-triazole-3-thiones in almost quantitative yields. Similarly, condensation with benzoic acid derivatives using POCl3 yields 2,5-di-substituted 1,3,4-oxadiazoles with isolated yields ranging from 79% to 87% [1].
| Evidence Dimension | Cyclization yield for heterocycle formation |
| Target Compound Data | >80% to near-quantitative yields for triazoles and oxadiazoles |
| Comparator Or Baseline | Standard multi-step heterocyclic synthesis baselines (typically 50-70%) |
| Quantified Difference | Consistently achieves >80% yield in single-step cyclizations |
| Conditions | Reflux in POCl3 (for oxadiazoles) or aqueous NaOH (for triazoles) |
High-yielding, predictable cyclization reduces raw material waste and simplifies purification in scale-up scenarios.
The presence of the C5-bromine atom provides an essential handle for palladium-catalyzed cross-coupling reactions. Unlike the unbrominated thiophene-2-carbohydrazide, which cannot undergo these reactions at the C5 position, 5-bromothiophene-2-carbohydrazide allows for the successful extension of the π-conjugated system, a critical requirement in the synthesis of advanced organoboron fluorophores (e.g., BOPAHY complexes)[1].
| Evidence Dimension | Suitability for Pd-catalyzed cross-coupling |
| Target Compound Data | Fully compatible with Suzuki/Stille couplings at the C5 position |
| Comparator Or Baseline | Thiophene-2-carbohydrazide (0% reactivity for cross-coupling at C5 without pre-functionalization) |
| Quantified Difference | Provides 100% orthogonal reactivity for late-stage arylation compared to the unbrominated baseline |
| Conditions | Palladium-catalyzed cross-coupling conditions in fluorophore synthesis |
Allows material scientists to procure a single building block that can be cyclized first and diversified later, maximizing library size.
Derivatives synthesized from 5-bromothiophene-2-carbohydrazide, such as N′-(adamantan-2-ylidene)hydrazides, benefit from an intramolecular C–S···N chalcogen bond. This interaction effectively locks the molecular conformation into a stable syn-orientation, facilitating predictable supramolecular self-assembly and yielding highly crystalline products (up to 92% yield during condensation)[1].
| Evidence Dimension | Conformational rigidity and crystallization yield |
| Target Compound Data | Locked syn-conformation via C–S···N bonding; 92% crystallization yield |
| Comparator Or Baseline | Non-thiophene hydrazides (variable conformations, lower crystallization predictability) |
| Quantified Difference | Provides a structurally rigid scaffold that reliably crystallizes, unlike flexible aliphatic or non-chalcogen aromatic hydrazides |
| Conditions | Condensation with 2-adamantanone and subsequent crystallization from ethanol |
Predictable 3D geometry and high crystallinity are crucial for rational drug design and the formulation of stable solid active pharmaceutical ingredients (APIs).
Directly leveraging its high-yield cyclization profile and the lipophilic bromo-substituent, this compound is the ideal starting material for generating 1,2,4-triazole and 1,3,4-oxadiazole libraries aimed at oncology (e.g., CDK2 inhibitors) and antibacterial (DNA gyrase) targets [1].
Based on its orthogonal cross-coupling reactivity, it is specifically procured for synthesizing BOPAHY and BODIPY-like fluorescent dyes, where the bromine atom is utilized for late-stage Suzuki coupling to tune emission wavelengths [2].
Driven by its ability to form conformationally locked structures via chalcogen bonding, this compound is selected by materials scientists designing self-assembling supramolecular networks or rigid adamantane-linked pharmacophores [3].
Irritant